molecular formula C35H36ClNNaO3S B000986 Montelukast sodium CAS No. 151767-02-1

Montelukast sodium

カタログ番号: B000986
CAS番号: 151767-02-1
分子量: 609.2 g/mol
InChIキー: ZMFQNQCXWQXCFO-HKHDRNBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Singulair、化学名はモンテルカストで、主に喘息の維持療法に用いられ、アレルギー性鼻炎の症状や長期にわたるじん麻疹の緩和にも用いられます . この薬はロイコトリエン受容体拮抗薬ファミリーに属し、肺におけるロイコトリエンD4の作用を阻害することで、炎症の抑制と平滑筋の弛緩をもたらします .

2. 製法

合成経路と反応条件: モンテルカストの合成は、いくつかの重要なステップを含みます。

    2-[1-(メルカプトメチル)シクロプロピル]酢酸の二ナトリウム塩の調製: これは、シクロプロピル酢酸と適切なメルカプト化合物との反応によって達成されます。

    モンテルカスト遊離酸の調製: 二ナトリウム塩は、その後モンテルカスト遊離酸に変換されます。

    モンテルカストジ-n-プロピルアミン塩の生成: 遊離酸は、ジ-n-プロピルアミンと反応させます。

    モンテルカストジシクロヘキシルアミン塩の生成: ジ-n-プロピルアミン塩は、ジシクロヘキシルアミン塩に変換されます。

    モンテルカストナトリウム塩への変換: 最後に、ジシクロヘキシルアミン塩はモンテルカストナトリウム塩に変換されます.

工業生産方法: モンテルカストの工業生産は、通常、上記で説明した合成経路に従い、大規模生産に最適化されています。 これには、反応条件の精密な制御、精製ステップ、および品質保証が含まれ、最終製品が製薬基準を満たすことが保証されます .

科学的研究の応用

モンテルカストは、科学研究において幅広い用途があります。

作用機序

モンテルカストは、肺や気管支のシステイニルロイコトリエン受容体(CysLT1)を選択的に阻害することで作用します。この阻害により、ロイコトリエンD4が受容体に結合することが阻害され、炎症、気管支収縮、粘液産生の減少につながります。 分子標的はCysLT1受容体を含み、関与する経路は主にロイコトリエンシグナル伝達カスケードに関連しています .

類似の化合物:

比較:

    モンテルカストとザフィルカスト: どちらもロイコトリエン受容体拮抗薬ですが、モンテルカストは通常1日1回服用するのに対し、ザフィルカストは1日2回服用します。

    モンテルカストとジフロ: ジフロはロイコトリエン合成を阻害するのに対し、モンテルカストはロイコトリエン受容体を阻害します。

モンテルカストの独自性は、1日1回投与とCysLT1受容体への特異的な作用であり、喘息やアレルギー性疾患の長期管理に便利で効果的な選択肢となっています .

Safety and Hazards

Montelukast Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . FDA requires a Boxed Warning about serious mental health side effects for the asthma & allergy drug Singulair (montelukast) .

将来の方向性

Montelukast Sodium is usually taken once every evening, with or without food . For exercise-induced bronchoconstriction, take a single dose at least 2 hours before exercise, and do not take another dose for at least 24 hours .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of montelukast involves several key steps:

    Preparation of Disodium Salt of 2-[1-(mercapto methyl) cyclopropyl] acetic acid: This is achieved through a reaction involving cyclopropyl acetic acid and a suitable mercapto compound.

    Preparation of Montelukast Free Acid: The disodium salt is then converted to montelukast free acid.

    Formation of Montelukast Di-n-propylamine Salt: The free acid is reacted with di-n-propylamine.

    Formation of Montelukast Dicyclohexylamine Salt: The di-n-propylamine salt is converted to the dicyclohexylamine salt.

    Conversion to Montelukast Sodium Salt: Finally, the dicyclohexylamine salt is converted to this compound salt.

Industrial Production Methods: Industrial production of montelukast typically follows the synthetic route described above, with optimization for large-scale production. This involves precise control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: モンテルカストは、さまざまな化学反応を起こします。以下に例を示します。

一般的な試薬と条件:

主な生成物:

類似化合物との比較

Comparison:

    Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.

    Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.

Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Montelukast sodium involves the condensation of two key intermediates: 2-(2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenylthiomethylsulfane and 1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)urea. The two intermediates are synthesized separately and then combined to form Montelukast sodium.", "Starting Materials": [ "2-(2-(3-bromopropoxy)phenyl)-3-(2-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thiomethylsulfane", "7-chloro-2-iodoquinoline", "2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropylthiomethylsulfane", "1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)urea", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Synthesis of 2-(2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenylthiomethylsulfane:", "- React 2-(2-(3-bromopropoxy)phenyl)-3-(2-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thiomethylsulfane with 7-chloro-2-iodoquinoline in the presence of palladium catalyst and base to form 2-(2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenylthiomethylsulfane.", "Synthesis of 1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)urea:", "- React 2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropylthiomethylsulfane with 1-(3-(2-(2-hydroxypropan-2-yl)phenyl)urea) in the presence of base to form 1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)urea.", "Synthesis of Montelukast sodium:", "- Combine the two intermediates, 2-(2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenylthiomethylsulfane and 1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)urea, in the presence of sodium hydroxide, hydrochloric acid, and methanol to form Montelukast.", "- Convert Montelukast to Montelukast sodium by reacting it with sodium hydroxide in the presence of acetone and ethyl acetate.", "- Purify Montelukast sodium by recrystallization from water." ] }

CAS番号

151767-02-1

分子式

C35H36ClNNaO3S

分子量

609.2 g/mol

IUPAC名

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1

InChIキー

ZMFQNQCXWQXCFO-HKHDRNBDSA-N

異性体SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

正規SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

外観

Assay:≥98%A crystalline solid

151767-02-1

関連するCAS

158966-92-8 (Parent)

同義語

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast sodium
Reactant of Route 2
Reactant of Route 2
Montelukast sodium
Reactant of Route 3
Reactant of Route 3
Montelukast sodium
Reactant of Route 4
Reactant of Route 4
Montelukast sodium
Reactant of Route 5
Montelukast sodium
Reactant of Route 6
Reactant of Route 6
Montelukast sodium
Customer
Q & A

Q1: What is the primary mechanism of action for Montelukast Sodium?

A1: this compound is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].

Q2: What are the downstream effects of this compound binding to the CysLT1 receptor?

A2: By blocking CysLTs from binding to the CysLT1 receptor, this compound inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of this compound in various formulations [, , , , ].

Q5: How does the choice of excipients affect the stability of this compound in pharmaceutical formulations?

A5: Studies have shown that certain excipients can impact the oxidative degradation of this compound, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].

Q6: What strategies are employed to enhance the stability of this compound in pharmaceutical formulations?

A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].

Q7: What is the typical route of administration for this compound, and what is its bioavailability?

A7: this compound is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].

Q8: How is this compound metabolized in the body?

A8: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].

Q9: How is this compound eliminated from the body?

A9: Following metabolism, this compound is primarily excreted in the feces, with a small portion eliminated in urine [, , ].

Q10: What preclinical models are used to evaluate the efficacy of this compound?

A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of this compound in mimicking allergic asthma conditions [, , ].

Q11: What clinical trials have been conducted to assess the efficacy of this compound in humans?

A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that this compound effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].

Q12: What are some of the known adverse effects associated with this compound?

A12: While generally well-tolerated, this compound can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].

Q13: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A13: Several methods are used, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
  • UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of this compound in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
  • High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of this compound in pharmaceutical formulations [].

Q14: What is the importance of method validation in the context of analytical techniques for this compound?

A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify this compound. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].

Q15: What quality control measures are crucial during the manufacturing of this compound formulations?

A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of this compound formulations [, ].

Q16: Have there been efforts to develop alternative drug delivery systems for this compound?

A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。